![molecular formula C17H12BrFN2O B2367769 6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 941972-20-9](/img/structure/B2367769.png)
6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazinone ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, with the bromophenyl and fluorophenyl groups attached at the 6 and 2 positions, respectively. The bromine and fluorine atoms would add electronegativity to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the nitrogen atoms in the pyridazinone ring. It could potentially undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine and fluorine atoms would likely make it relatively dense and possibly volatile. Its solubility would depend on the specific arrangement of its atoms .科学的研究の応用
Structural Characterization and Synthesis
6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one and its derivatives are part of a class of compounds that have drawn interest due to their structural complexity and potential utility. Research studies have focused on the synthesis, structural characterization, and analysis of these compounds:
Synthesis of Pyridazinone Derivatives
Various methodologies have been developed for the synthesis of pyridazinone derivatives. For instance, one approach involves the regioselective nucleophilic substitution reaction followed by an intramolecular Heck-type reaction. This method showcases the versatility in creating pyridazinone structures through a novel and efficient pathway (Dajka-Halász et al., 2004).
Crystallography and Molecular Structure Analysis
Detailed structural analyses of pyridazinone derivatives have been conducted using X-ray crystallography and other spectroscopic techniques. For example, studies have elucidated the crystal structure and performed Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular packing and intermolecular interactions of these compounds (Sallam et al., 2021).
Biological Activities and Applications
Pyridazinone derivatives have been investigated for their biological activities, including anticancer, antiangiogenic, and antioxidant properties. Some compounds have shown inhibitory activity against various human cancer cell lines and proangiogenic cytokines involved in tumor progression. Additionally, certain derivatives exhibit antioxidant activities, indicating their potential in therapeutic applications (Kamble et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-6-3-5-12(10-14)16-8-9-17(22)21(20-16)11-13-4-1-2-7-15(13)19/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHIBTOJWIWNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)
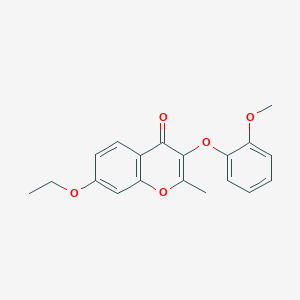
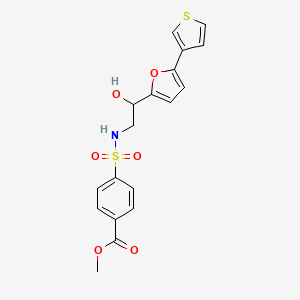
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
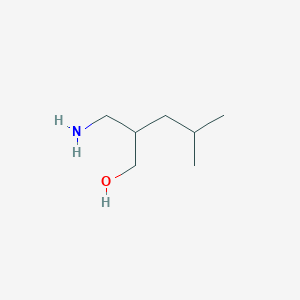
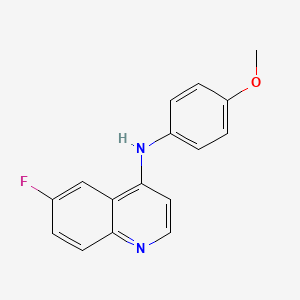
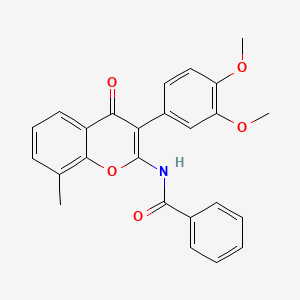
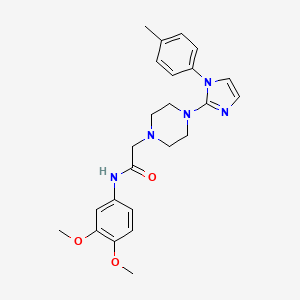
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
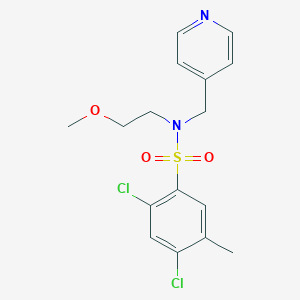
![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
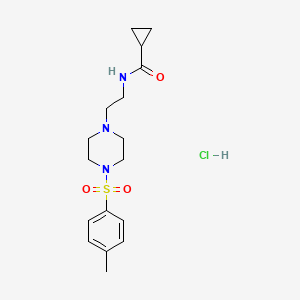
![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)
